2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid
Description
2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid is a halogenated aromatic α-keto acid characterized by a phenyl ring substituted with chlorine (Cl) at the para-position (C4) and fluorine (F) at the ortho-position (C2). The oxoacetic acid moiety (–COCOOH) confers strong acidity and reactivity, making the compound a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUDKCVPHMIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270838 | |
| Record name | 4-Chloro-2-fluoro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250642-59-2 | |
| Record name | 4-Chloro-2-fluoro-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250642-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoroaniline with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the oxoacetic acid derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity. The oxoacetic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related α-keto acids:
Key Observations :
- Halogen Effects : The electron-withdrawing Cl and F substituents enhance acidity (pKa ~1–2 for α-keto acids) and influence reactivity in nucleophilic substitutions or condensations.
- Solubility: Polar solvents like ethanol and DMSO are preferred due to the hydrophilic oxoacetic acid group. Substituent positions (e.g., ortho-F in the target compound) may reduce solubility compared to para-substituted analogs .
- Melting Points : Data gaps exist, but crystal structures of analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl esters) reveal intermolecular hydrogen bonding and π–π interactions, suggesting high thermal stability .
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